molecular formula C20H23N5O7 B2535671 1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate CAS No. 1351660-91-7

1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate

Cat. No.: B2535671
CAS No.: 1351660-91-7
M. Wt: 445.432
InChI Key: FPZUCGAWBKAIRM-UHFFFAOYSA-N
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Description

1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a useful research compound. Its molecular formula is C20H23N5O7 and its molecular weight is 445.432. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a complex organic molecule that combines several pharmacologically relevant moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety known for its diverse pharmacological effects, a piperazine ring that enhances membrane permeability, and a pyrrolidine structure that contributes to its biological activity. The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 372.43 g/mol.

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight372.43 g/mol
StructureBenzimidazole derivative
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety has been shown to bind to DNA and proteins, potentially disrupting their function. The piperazine component enhances the compound's ability to penetrate cell membranes, while the dimethylamino group increases solubility and bioavailability, making it more effective in biological systems .

Biological Activity

Recent studies have highlighted the compound's potential as an antitumor agent , particularly through its inhibitory effects on Indolamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in cancer immune evasion. For instance, benzimidazole analogues have demonstrated potent antitumor activity at low nanomolar concentrations in various cancer cell lines .

Case Studies

  • Antitumor Activity : In a study by Zhang et al. (2021), benzimidazole derivatives were tested for their ability to inhibit IDO1 in cancer cell lines, showing significant efficacy at low doses .
  • Immune Modulation : A PhD thesis from the Groningen Research Institute of Pharmacy outlined experiments where compounds similar to our target demonstrated the ability to enhance immune responses in mouse splenocytes when interacting with PD-1/PD-L1 pathways .
  • In Vivo Studies : Another investigation focused on the pharmacokinetics and tumor-targeting capabilities of benzimidazole derivatives, revealing promising results regarding their stability and potency .

Comparative Analysis

To further understand the biological implications of this compound, it is essential to compare it with other benzimidazole derivatives known for their biological activities.

Compound NameActivity TypeIC50 Value (µM)
6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline)IDO1 Inhibitor0.003
4-(4-(dimethylamino)phenyl)methanone oxalateAntitumorTBD
3-benzodisoxazol-3-yl derivativesAnticonvulsantTBD

Properties

IUPAC Name

1-[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3.C2H2O4/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)11-15-19-13-3-1-2-4-14(13)20-15;3-1(4)2(5)6/h1-4H,5-12H2,(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZUCGAWBKAIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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